molecular formula C22H29FO4 B13838617 Desoxymetasone-D5 (Major)

Desoxymetasone-D5 (Major)

Cat. No.: B13838617
M. Wt: 381.5 g/mol
InChI Key: VWVSBHGCDBMOOT-HFHXZXNHSA-N
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Description

Desoxymetasone-D5 (Major) is a synthetic glucocorticoid, a class of corticosteroids, which are steroid hormones that play a role in the regulation of inflammation and immune responses. This compound is a deuterated form of desoxymetasone, where five hydrogen atoms are replaced with deuterium. The molecular formula of Desoxymetasone-D5 is C22H24D5FO4, and it has a molecular weight of 381.49 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desoxymetasone-D5 involves the incorporation of deuterium atoms into the desoxymetasone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a deuterium atmosphere .

Industrial Production Methods

Industrial production of Desoxymetasone-D5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure their stability during synthesis and storage .

Chemical Reactions Analysis

Types of Reactions

Desoxymetasone-D5 undergoes various chemical reactions typical of corticosteroids, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Desoxymetasone-D5 can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Desoxymetasone-D5 is used extensively in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and pharmacokinetics. Its applications include:

Mechanism of Action

Desoxymetasone-D5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor and its translocation to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes.

Comparison with Similar Compounds

Desoxymetasone-D5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Similar compounds include:

Properties

Molecular Formula

C22H29FO4

Molecular Weight

381.5 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17S)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1/i4D2,9D,11D2

InChI Key

VWVSBHGCDBMOOT-HFHXZXNHSA-N

Isomeric SMILES

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@H]([C@@H]4C(=O)C([2H])([2H])O)C)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C

Origin of Product

United States

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